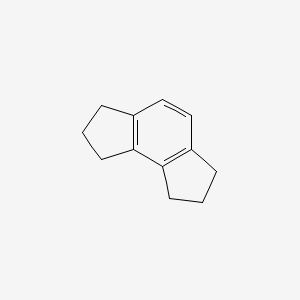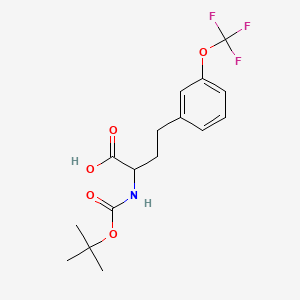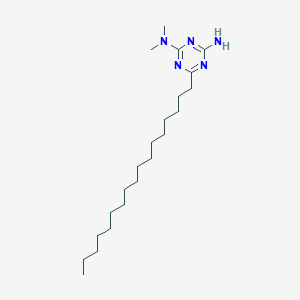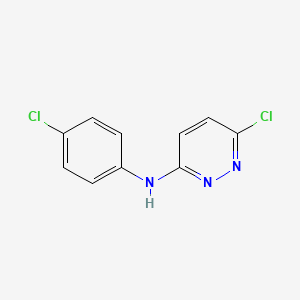
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- is a compound that features a phthalimide moiety linked to a pyrrolidinyl group via a butynyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- typically involves the reaction of phthalimide with 4-(1-pyrrolidinyl)-2-butynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne moiety into alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinyl or butynyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalimide derivatives with additional oxygen-containing functional groups, while reduction can produce saturated or partially saturated derivatives.
Aplicaciones Científicas De Investigación
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and specificity, while the butynyl chain provides structural flexibility. The phthalimide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: A simpler analog without the pyrrolidinyl and butynyl groups.
N-(4-(1-pyrrolidinyl)-2-butynyl)phthalimide: A closely related compound with similar structural features.
Pyrrolidinyl derivatives: Compounds containing the pyrrolidinyl group but with different substituents.
Uniqueness
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the pyrrolidinyl group enhances its potential for biological activity, while the butynyl chain provides additional reactivity and flexibility.
Propiedades
Número CAS |
3921-97-9 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
2-(4-pyrrolidin-1-ylbut-2-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O2/c19-15-13-7-1-2-8-14(13)16(20)18(15)12-6-5-11-17-9-3-4-10-17/h1-2,7-8H,3-4,9-12H2 |
Clave InChI |
FLZKUBUNEBRGJS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC#CCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)


![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)




